An In-depth Technical Guide to 4-Bromoindoline: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromoindoline: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoindoline (CAS No. 86626-38-2), also known as 4-bromo-2,3-dihydro-1H-indole, is a halogenated derivative of the indoline heterocyclic scaffold. It serves as a pivotal building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom on the benzene ring activates the molecule for a variety of cross-coupling reactions, while the secondary amine of the indoline core provides a reactive site for N-alkylation and N-acylation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key reactivity of 4-bromoindoline. Furthermore, it delves into its applications as a crucial intermediate in the development of bioactive molecules, including potential therapeutics targeting the central nervous system.
Chemical Structure and Physicochemical Properties
4-Bromoindoline possesses a bicyclic structure where a benzene ring is fused to a five-membered dihydropyrrole ring. The bromine atom is substituted at the C4 position of the aromatic ring. The non-aromatic nature of the five-membered ring imparts conformational flexibility and different chemical reactivity compared to its aromatic counterpart, 4-bromoindole.
Caption: Chemical structure of 4-Bromoindoline.
The key physicochemical properties of 4-bromoindoline are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 86626-38-2 | [1] |
| Molecular Formula | C₈H₈BrN | [1] |
| Molecular Weight | 198.06 g/mol | [1] |
| Appearance | Pale-yellow to yellow to brown liquid | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Spectroscopic Characterization
Unambiguous characterization of 4-bromoindoline is crucial for its use in synthesis. The expected spectroscopic data are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three aromatic protons on the benzene ring will appear as a multiplet system, typically between 6.5 and 7.5 ppm. The two methylene groups of the dihydropyrrole ring (at C2 and C3) will appear as triplets in the aliphatic region, likely between 3.0 and 4.0 ppm, due to vicinal coupling with each other. A broad singlet corresponding to the N-H proton will also be present, with its chemical shift being solvent-dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. Six signals will be in the aromatic region (approx. 110-155 ppm), corresponding to the carbons of the benzene ring, with the carbon attached to the bromine atom (C4) being significantly influenced. Two signals in the aliphatic region (approx. 25-55 ppm) will correspond to the C2 and C3 methylene carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching vibration for the secondary amine, typically appearing as a moderate to sharp band in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ peak, with approximately equal intensity, which is indicative of the presence of a single bromine atom. The molecular ion peak will be observed at m/z = 197 and the [M+2]⁺ peak at m/z = 199, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis of 4-Bromoindoline
4-Bromoindoline is most commonly synthesized via the chemical reduction of its aromatic precursor, 4-bromoindole. This transformation targets the 2,3-double bond of the indole's pyrrole ring while leaving the benzene ring and the carbon-bromine bond intact. Several reducing agents can accomplish this, with sodium borohydride in an acidic medium or catalytic hydrogenation being prevalent methods.[3][4]
Caption: General workflow for the synthesis of 4-bromoindoline.
Field-Proven Protocol: Reduction of 4-Bromoindole with Sodium Borohydride in Trifluoroacetic Acid
This protocol is adapted from established methods for indole reduction, offering a reliable pathway to 4-bromoindoline.[5] The use of trifluoroacetic acid (TFA) as the acidic medium facilitates the reduction by protonating the indole at the C3 position, forming an indoleninium ion which is more susceptible to hydride attack.
Materials:
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4-Bromoindole
-
Trifluoroacetic acid (TFA)
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Sodium borohydride (NaBH₄), pellets or powder
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoindole (1.0 eq) in trifluoroacetic acid at 0 °C (ice bath). The amount of TFA should be sufficient to fully dissolve the starting material and allow for stirring (e.g., 5-10 mL per gram of indole).
-
Causality: TFA serves as both the solvent and the proton source. Performing the initial dissolution at 0 °C helps to control the initial exothermic reaction upon addition of the reducing agent.
-
-
Addition of Reducing Agent: To the stirred solution, slowly and portion-wise add sodium borohydride (2.0-3.0 eq) over 30-60 minutes. Maintain the temperature at 0 °C during the addition. Vigorous gas evolution (hydrogen) will be observed.
-
Causality: Slow, portion-wise addition is critical to manage the highly exothermic reaction between NaBH₄ and the strong acid, TFA, preventing a dangerous temperature spike and potential side reactions. An excess of NaBH₄ ensures the complete reduction of the intermediate indoleninium ion.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding the acidic mixture to a vigorously stirred, chilled saturated solution of sodium bicarbonate. Continue the addition until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Self-Validation: This step neutralizes the excess TFA. The cessation of gas evolution and a basic pH confirm that the acid has been fully quenched, which is essential for the subsequent extraction of the free-base product.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
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Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure 4-bromoindoline.
Chemical Reactivity and Key Transformations
The utility of 4-bromoindoline as a synthetic intermediate stems from the reactivity of its two key functional groups: the secondary amine and the aryl bromide.
N-Alkylation and N-Acylation
The nitrogen atom of the indoline ring is a nucleophile and readily undergoes alkylation or acylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base.[6] This reaction is fundamental for introducing substituents that can modulate the pharmacological properties of the final molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[7][8] These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.
Caption: Suzuki coupling reaction of 4-bromoindoline.
Example Application: Synthesis of a DUB Inhibitor Precursor
A notable application of 4-bromoindoline is in the synthesis of precursors for deubiquitylating enzyme (DUB) inhibitors for cancer treatment. In a patented procedure, 4-bromoindoline undergoes a Suzuki coupling reaction with pyridin-4-ylboronic acid.[2][9]
Reaction Scheme:
-
Reactants: 4-Bromoindoline and Pyridin-4-ylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water
-
Product: 4-(Pyridin-4-yl)indoline
This reaction exemplifies the strategic use of the bromo-substituent to introduce a new aryl group, leading to the formation of a more complex heterocyclic system with potential therapeutic value.
Applications in Research and Drug Development
4-Bromoindoline is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[10] Its structural motif is found in molecules targeting various physiological systems.
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Serotonin Receptor Modulators: The indoline scaffold is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine).[11] As such, derivatives of 4-bromoindoline are explored for their potential to modulate serotonin receptors, which are implicated in conditions like depression, anxiety, and schizophrenia.[12] The bromine atom serves as a handle for introducing diverse substituents to fine-tune receptor affinity and selectivity.
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Enzyme Inhibitors: As demonstrated in the patent literature, 4-substituted indolines are key components in the design of enzyme inhibitors, such as those targeting DUBs, which are involved in cancer progression.[9]
-
Materials Science: The ability to functionalize both the nitrogen and the aromatic ring makes 4-bromoindoline a candidate for the synthesis of novel organic electronic materials, such as polymers and coatings, where the electronic properties can be tuned through chemical modification.[10]
Safety and Handling
4-Bromoindoline is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated area or chemical fume hood.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements: Avoid breathing mist/vapors/spray (P261). Wear protective gloves, protective clothing, eye protection, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).
-
Storage: Store in a cool, dry place, typically refrigerated between 2-8°C, and sealed under an inert atmosphere.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
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